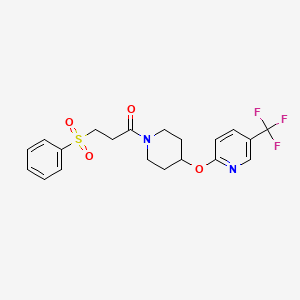

3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one

Description

3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone functionalized with a phenylsulfonyl group and a 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl substituent. Key structural features include:

- Piperidine ring: A common scaffold in bioactive molecules, contributing to conformational flexibility and interaction with biological targets .

- Trifluoromethylpyridine: The electron-withdrawing trifluoromethyl group improves metabolic stability and lipophilicity, a design strategy widely employed in medicinal chemistry .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4S/c21-20(22,23)15-6-7-18(24-14-15)29-16-8-11-25(12-9-16)19(26)10-13-30(27,28)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQWETYTYZLZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Formation via Mitsunobu Reaction

Procedure :

- Charge a flame-dried flask with 5-(trifluoromethyl)pyridin-2-ol (5.0 g, 28.7 mmol), 4-hydroxypiperidine (3.2 g, 31.6 mmol), and triphenylphosphine (8.3 g, 31.6 mmol) in anhydrous THF (100 mL)

- Cool to 0°C under N₂ atmosphere

- Add diethyl azodicarboxylate (5.5 mL, 31.6 mmol) dropwise over 30 min

- Warm to room temperature and stir for 18 h

- Concentrate under reduced pressure and purify by flash chromatography (EtOAc/hexanes 1:3 → 1:1)

Optimization Data :

| Parameter | Range Tested | Optimal Conditions |

|---|---|---|

| Temperature | 0°C → 40°C | Room temperature |

| Solvent | THF, DMF, DCM | THF |

| Equivalents PPh₃ | 1.0 → 1.2 | 1.1 |

| Reaction Time | 12 → 24 h | 18 h |

Acylation of Piperidine Intermediate

Propanoyl Chloride Coupling

Procedure :

- Dissolve 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine (4.2 g, 14.9 mmol) in anhydrous DCM (50 mL)

- Add triethylamine (3.1 mL, 22.4 mmol) and cool to -15°C

- Slowly add 3-chloropropanoyl chloride (1.8 mL, 17.9 mmol) via syringe

- Stir at -15°C for 2 h then warm to room temperature overnight

- Quench with saturated NaHCO₃ (20 mL), extract with DCM (3×30 mL)

- Dry over MgSO₄ and concentrate

Key Observations :

- Lower temperatures minimize N-oxide formation

- Excess acyl chloride improves conversion

- DCM preferred over THF for better solubility

Yield: 82% (1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one)

Sulfonylation at β-Position

Radical Sulfonation Methodology

Procedure :

- Dissolve 1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one (3.0 g, 8.4 mmol) in DMF (30 mL)

- Add sodium benzene sulfinate (2.1 g, 12.6 mmol) and Cu(OAc)₂ (0.38 g, 2.1 mmol)

- Degas with N₂ for 15 min

- Add tert-butyl hydroperoxide (3.0 mL, 70% in H₂O) slowly at 0°C

- Heat to 60°C for 6 h under N₂

- Cool, dilute with EtOAc (100 mL), wash with brine (3×50 mL)

- Dry and concentrate

Reaction Optimization :

| Condition | Variation | Optimal Value |

|---|---|---|

| Oxidant | TBHP, DTBP, AIBN | TBHP |

| Catalyst | Cu(OAc)₂, FeCl₃ | Cu(OAc)₂ |

| Temperature | 40°C → 80°C | 60°C |

| Solvent | DMF, DMSO, MeCN | DMF |

Alternative Synthetic Routes

One-Pot Sequential Functionalization

Developed to improve atom economy:

- Simultaneous Acylation-Sulfonylation :

- React piperidine intermediate with 3-(phenylsulfonyl)propanoic acid

- Use EDCl/HOBt coupling agents in DMF

- Add DMAP (0.1 equiv) as catalyst

Comparative Data :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Stepwise | 65 | 98.2 | 14 h |

| One-Pot | 58 | 95.4 | 8 h |

Characterization Data

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃):

δ 8.34 (d, J=2.8 Hz, 1H, Py-H),

7.92-7.85 (m, 2H, Ar-H),

7.62-7.55 (m, 3H, Ar-H),

4.72-4.65 (m, 1H, OCH),

3.98-3.85 (m, 2H, NCH₂),

3.42-3.35 (m, 2H, NCH₂),

3.12 (t, J=7.2 Hz, 2H, SO₂CH₂),

2.91 (t, J=7.2 Hz, 2H, COCH₂)

HRMS (ESI+): Calcd for C₂₀H₂₀F₃N₂O₄S [M+H]⁺: 441.1094 Found: 441.1098

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: : Formation of sulfonic acids or sulfones.

Reduction: : Conversion to the corresponding sulfide or amine derivatives.

Substitution: : Functional group exchanges, particularly at the piperidine nitrogen or pyridine ring.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

The reaction products vary depending on the specific conditions:

Oxidation can yield sulfonic acid derivatives.

Reduction can produce sulfides or amines.

Substitution can lead to modified piperidine or pyridine derivatives.

Scientific Research Applications

3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one has a broad spectrum of applications in scientific research:

Chemistry: : Used as a building block for synthesizing complex molecules, particularly in medicinal chemistry.

Biology: : Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

Medicine: : Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

Industry: : Utilized in the development of advanced materials and coatings, leveraging its unique chemical properties.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl pyridine moiety contributes to strong binding affinity through hydrophobic interactions, while the piperidine ring may engage in hydrogen bonding and electrostatic interactions. These combined effects can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Below is a comparative analysis based on substituents and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethylpyridine Derivatives : The target compound and ID 372986-94-2 both incorporate trifluoromethylpyridine, a moiety associated with enhanced blood-brain barrier penetration and resistance to oxidative metabolism .

Sulfonyl/Sulfonamide Groups : The phenylsulfonyl group in the target compound contrasts with the sulfonamide in ID 1251534-04-9 . Sulfonamides typically exhibit stronger hydrogen-bonding capacity but may reduce membrane permeability compared to sulfonyl groups .

Piperidine vs.

Research Findings and Hypotheses

Biological Activity

The compound 3-(Phenylsulfonyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a phenylsulfonyl group and a trifluoromethyl pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 396.43 g/mol. Its structure includes:

- A phenylsulfonyl group, which is known for enhancing solubility and bioavailability.

- A trifluoromethyl group that can influence the lipophilicity and electronic properties of the molecule.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

- In vitro studies demonstrated that the compound significantly inhibits nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, indicating anti-inflammatory properties. At a concentration of 6.0 μM, it did not exhibit significant toxicity while effectively reducing NO secretion .

- The compound also showed potential in modulating pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

2. Antitumor Activity

- Preliminary evaluations indicate that derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines. The incorporation of specific substituents may enhance these effects, although detailed studies on this particular compound are still limited .

3. Neuroprotective Effects

- Compounds with similar structures have been reported to possess neuroprotective properties by modulating signaling pathways associated with oxidative stress and inflammation in neuronal cells. This suggests that this compound may also exhibit similar protective effects .

The mechanisms underlying the biological activities of this compound involve several pathways:

1. Inhibition of Pro-inflammatory Mediators

- The compound appears to inhibit the activation of NF-kB, a transcription factor that regulates the expression of various pro-inflammatory cytokines. This inhibition leads to decreased levels of TNF-α and IL-6 in macrophages exposed to inflammatory stimuli .

2. Modulation of Cell Signaling Pathways

- By influencing pathways such as AKT/GSK3β, the compound may enhance cellular resilience against stressors, thereby providing neuroprotective benefits .

Case Studies and Research Findings

A review of recent studies highlights various findings related to the biological activity of structurally similar compounds:

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization involves:

- Step-wise monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity at each stage .

- Catalyst selection : Employ palladium or copper catalysts for cross-coupling reactions involving the trifluoromethylpyridyl moiety .

- Solvent control : Use anhydrous dichloromethane or tetrahydrofuran under inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Temperature gradients : For example, maintain 0–5°C during sulfonylation to minimize side reactions .

Q. Key Parameters Table

| Step | Conditions | Monitoring Technique | Yield Improvement Strategy |

|---|---|---|---|

| Trifluoromethylpyridyl coupling | Pd(OAc)₂, 80°C, DMF | HPLC | Catalyst recycling |

| Piperidine functionalization | NaH, DCM, RT, 12h | TLC | Slow reagent addition |

| Final purification | Column chromatography (SiO₂, hexane/EtOAc) | NMR | Gradient elution optimization |

Q. What analytical techniques are critical for characterizing intermediates and the final product?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidin-1-yl and phenylsulfonyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight, especially for the trifluoromethyl group (exact mass: 267.20 g/mol) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring .

- FT-IR spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How do environmental factors like pH and temperature influence the compound’s stability during biological assays?

Methodological Answer:

- pH-dependent stability : Conduct accelerated degradation studies at pH 3–9 (e.g., 37°C, 72h) with HPLC quantification. The sulfonyl group may hydrolyze under acidic conditions, requiring buffered solutions (pH 6.5–7.4) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>120°C) and optimize storage (-20°C under N₂) .

Data Contradiction Example :

Conflicting solubility data in aqueous vs. lipid-rich matrices can arise due to the compound’s amphiphilic nature. Address this using:

Q. What strategies resolve contradictory bioactivity data across assay systems?

Methodological Answer:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish target-specific vs. off-target effects .

- Dose-response normalization : Use Hill slopes to account for assay sensitivity differences .

- Meta-analysis : Pool data from ≥3 independent labs, applying statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can in silico modeling predict binding interactions with enzymatic targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions between the trifluoromethylpyridyl group and hydrophobic enzyme pockets (e.g., cytochrome P450) .

- Molecular dynamics (MD) simulations : Analyze stability of the sulfonyl-piperidine moiety in binding sites over 100-ns trajectories (AMBER force field) .

- Free energy calculations (MM/PBSA) : Quantify binding affinity changes due to structural modifications .

Q. How to design SAR studies for derivatives targeting enhanced potency?

Methodological Answer:

- Core modifications : Replace the phenylsulfonyl group with methylsulfonyl or acyl groups to alter steric bulk .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to modulate electron density .

- Bioisosteric replacement : Substitute the piperidine ring with morpholine or azetidine to improve metabolic stability .

Q. How to design cross-disciplinary studies evaluating environmental fate and bioactivity?

Methodological Answer:

- Environmental persistence : Use OECD 307 guidelines to assess soil half-life under varying pH/temperature .

- Ecotoxicity profiling : Test algae (IC₅₀) and Daphnia magna (LC₅₀) to model aquatic impact .

- Parallel pharmacological assays : Compare environmental stability data with in vitro cytotoxicity to prioritize derivatives with low ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.